Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside
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Overview
Description
Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is a reagent used for the preparation of galactosides . It is a substrate analog for beta-D-galactosidase, enabling the detection and study of enzyme kinetics . This compound is widely employed in the development and validation of novel drugs targeting lysosomal storage diseases, such as Gaucher’s disease .
Synthesis Analysis
The title compound was obtained as the major product by the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent . It assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .Molecular Structure Analysis
The molecular formula of Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is C16H24O9S . Its average mass is 392.421 Da and its monoisotopic mass is 392.114105 Da . Through its acetylated configuration, this compound significantly enhances the efficacy and precision of galactosidase activity evaluation .Chemical Reactions Analysis
Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is a fundamental compound in the field of biomedicine, assuming a pivotal role as a substrate in enzymatic assays, enabling the detection and quantification of substrates associated with lactose metabolism . It has diverse applications, including in enzymatic studies and as a glycosyl donor.Physical And Chemical Properties Analysis
The molecular formula of Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is C16H24O9S . Its average mass is 392.421 Da and its monoisotopic mass is 392.114105 Da .Scientific Research Applications
1. Application in Polymer Chemistry
- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is used in the synthesis of poly (1-O- (vinyloxy) ethyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside), a CO2-soluble polymer .
- Methods of Application: The polymer is synthesized as an amorphous high molecular weight polymer with pendant sugar acetates .
- Results or Outcomes: The synthesized polymer was found to be CO2-soluble, which is a significant finding as small sugar acetates are known to be extraordinarily CO2-philic .
2. Application in Nanotechnology
- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .
- Methods of Application: Two methods were investigated for fabricating the loaded PLGA nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .
- Results or Outcomes: The fabricated nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .
3. Application in Organic Synthesis
- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
- Methods of Application: The compound is used as a reagent in organic synthesis .
- Results or Outcomes: The compound has been successfully used in the synthesis of complex organic molecules .
4. Application in Biomedical Research
- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is widely employed in the pharmaceutical industry. It assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .
- Methods of Application: The compound is used as an intermediate in the synthesis of potential drugs .
- Results or Outcomes: The compound has been successfully used in the synthesis of potential drugs for various diseases .
4. Application in Biomedical Research
- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is widely employed in the pharmaceutical industry. It assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .
- Methods of Application: The compound is used as an intermediate in the synthesis of potential drugs .
- Results or Outcomes: The compound has been successfully used in the synthesis of potential drugs for various diseases .
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-LYYZXLFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside |
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